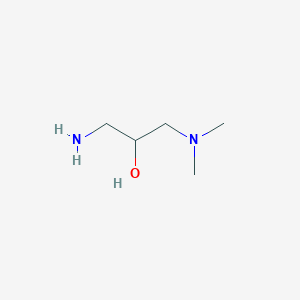

1-Amino-3-(dimethylamino)propan-2-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDAFVGPTLOALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50411-39-7 | |

| Record name | 1-amino-3-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Amino-3-(dimethylamino)propan-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-(dimethylamino)propan-2-ol

Introduction

This compound (CAS No: 50411-39-7) is a diamino alcohol characterized by the presence of a primary amine, a tertiary amine, and a secondary hydroxyl group within its structure. This unique combination of functional groups makes it a versatile building block and intermediate in various fields of chemical synthesis. With a molecular formula of C₅H₁₄N₂O and a molecular weight of 118.18 g/mol , this compound serves as a valuable precursor in the development of pharmaceuticals and specialized polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application, and role in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 50411-39-7 | |

| Molecular Formula | C₅H₁₄N₂O | [1][2] |

| Molecular Weight | 118.18 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Storage Temperature | 4 °C | [2] |

| SMILES | CN(C)CC(CN)O | [2] |

| InChI Key | QIDAFVGPTLOALB-UHFFFAOYSA-N | [2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound and related structures typically involves nucleophilic ring-opening of an epoxide. A common and efficient pathway starts from epichlorohydrin, a readily available bifunctional electrophile.

Conceptual Synthesis Workflow

The synthesis is generally a two-step process. First, dimethylamine acts as a nucleophile, opening the epoxide ring of epichlorohydrin to form an intermediate, 1-chloro-3-(dimethylamino)propan-2-ol. This intermediate then reacts with a second amine—in this case, ammonia or an ammonia equivalent—to displace the chloride and form the final product. This sequential amination strategy allows for the controlled introduction of two different amino groups onto the propan-2-ol backbone.

Caption: Synthesis workflow for this compound.

Exemplary Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar diamino propanols.[3] The causality behind the experimental choices lies in controlling the sequential reactions and ensuring product purity.

Objective: To synthesize this compound from epichlorohydrin.

Materials:

-

Epichlorohydrin (0.2 mole)

-

Methanol (100 mL)

-

40% aqueous Dimethylamine solution (0.2 mole)

-

25% (w/w) Ammonium hydroxide solution (excess, e.g., 1.0 mole)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Methodology:

-

Step 1: Formation of the Chlorinated Intermediate.

-

Rationale: This step introduces the dimethylamino group. The reaction is performed at low temperature (5 °C) to control the exothermicity of the epoxide ring-opening and to minimize side reactions.

-

Procedure: A solution of epichlorohydrin (0.2 mole) in methanol (100 mL) is prepared in a round-bottom flask and cooled to 5 °C in an ice bath with continuous stirring.[3]

-

A 40% aqueous solution of dimethylamine (0.2 mole) is added dropwise to the cooled epichlorohydrin solution.[3]

-

The reaction mixture is stirred in the ice bath for two hours to ensure complete formation of the 1-chloro-3-(dimethylamino)propan-2-ol intermediate.[3]

-

-

Step 2: Introduction of the Primary Amino Group.

-

Rationale: The second step involves a nucleophilic substitution where ammonia displaces the chloride ion. A large excess of ammonium hydroxide is used to favor the formation of the primary amine and minimize the formation of secondary or tertiary amine byproducts from the reaction of the product with the starting chloro-intermediate.

-

Procedure: A chilled solution of 25% ammonium hydroxide (1.0 mole) is poured into the reaction mixture from Step 1.[4]

-

Stirring is continued in the ice bath for one hour, after which the ice bath is removed, and the mixture is stirred overnight at room temperature to allow the substitution reaction to proceed to completion.[3][4]

-

-

Step 3: Isolation and Purification.

-

Rationale: The final product is isolated by removing the volatile solvents and any unreacted starting materials under reduced pressure.

-

Procedure: The solvents (methanol and water) and excess ammonia/dimethylamine are removed from the reaction mixture using a rotary evaporator.

-

The resulting crude oil can be further purified by vacuum distillation to yield pure this compound. A similar structure, 1-amino-3-diethylamino-propan-2-ol, is distilled at 84-90° C at 500-600 mT.[4]

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Based on its functional groups, the following spectral characteristics are expected.

| Analytical Technique | Expected Observations |

| FTIR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹), N-H stretch for primary amine (two peaks, ~3300-3400 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹).[5][6] |

| ¹H NMR Spectroscopy | Singlet for N(CH₃)₂ protons, multiplets for CH₂ and CH protons of the propane backbone, broad, exchangeable signals for OH and NH₂ protons. |

| ¹³C NMR Spectroscopy | Signal for N(CH₃)₂ carbons, and distinct signals for the three carbons of the propan-2-ol backbone (C-N, C-O, C-N). |

| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ at m/z = 118. Characteristic fragmentation patterns from alpha-cleavage adjacent to the nitrogen and oxygen atoms. A prominent peak is expected at m/z 58 due to the [CH₂=N(CH₃)₂]⁺ fragment. |

Reactivity and Applications

The trifunctional nature of this compound dictates its chemical reactivity and broad utility.

Chemical Reactivity

-

Primary Amine (-NH₂): Can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

-

Tertiary Amine (-N(CH₃)₂): Acts as a base or nucleophile. It can be quaternized with alkyl halides.

-

Secondary Alcohol (-OH): Can be oxidized, esterified, or etherified. Its presence allows the molecule to be incorporated into polymer chains, such as polyurethanes, by reacting with isocyanates.[7]

Applications in Research and Industry

-

Pharmaceutical Synthesis: This compound is a valuable building block for creating more complex molecules with potential therapeutic activity. Its structural motifs are found in various bioactive compounds, and it serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.[8]

-

Polymer Chemistry: Due to its reactive hydroxyl group, it can be used as a reactive catalyst in the production of polyurethane foams.[9] It can be incorporated into the polymer backbone, which can reduce the volatility and odor of the final product.[9] It is particularly effective in formulations for automotive interiors like seats and headrests.[9]

-

Acid Gas Removal: Tertiary amines are widely used in industrial processes to remove acidic gases like CO₂ and H₂S from gaseous effluents.[10] The 1,3-diamino-2-propanol family of compounds is explored for this purpose, suggesting a potential application for this molecule in gas sweetening processes.[10]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. Information from safety data sheets (SDS) for this and structurally similar compounds provides the basis for safe laboratory practices.

| Safety Aspect | Guideline | Source |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |

| Signal Word | Danger | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [11][12] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[11] Keep away from heat, sparks, and open flames.[11] All equipment must be grounded to prevent static discharge.[13] | |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[11][13] Keep the container tightly closed.[13] Some related compounds are air-sensitive and should be stored under an inert gas.[13] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |

Conclusion

This compound is a chemically versatile molecule with significant potential in both academic research and industrial applications. Its unique arrangement of a primary amine, a tertiary amine, and a secondary alcohol allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and a functional component in polymer chemistry. A thorough understanding of its physicochemical properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is crucial for its effective and safe utilization.

References

-

Wikipedia. Dimethylaminoisopropanol. [Link]

-

National Center for Biotechnology Information. 3-(Dimethylamino)-1-propanol. PubChem Compound Database. [Link]

- Google Patents. Process of preparing n, n-dimethylamino alcohols.

-

American Elements. This compound. [Link]

- Google Patents.

-

National Institute of Standards and Technology. 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. [Link]

-

PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. americanelements.com [americanelements.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1- Bis 3-(dimethylamino)propyl amino -2-propanol 98 67151-63-7 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-[Bis [3- (Dimethylamino)-Propyl] Amino]-2-Propanol For Sale| 67151-63-7 [whamine.com]

- 10. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to the Synthesis of 1-Amino-3-(dimethylamino)propan-2-ol from Epichlorohydrin

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 1-Amino-3-(dimethylamino)propan-2-ol, a valuable diamino alcohol intermediate in pharmaceutical and chemical research. The synthesis proceeds via a robust two-step pathway commencing with the highly reactive epoxide, epichlorohydrin. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, outlines comprehensive analytical characterization techniques, and addresses critical safety considerations. The guide is designed for researchers, chemists, and drug development professionals, offering the necessary causality behind experimental choices to ensure reproducibility, high yield, and purity.

Introduction and Strategic Overview

This compound is a key building block in organic synthesis, notable for its bifunctional nature, containing both a primary and a tertiary amine, as well as a secondary alcohol. This unique structure makes it a precursor for a range of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.

The synthetic route from epichlorohydrin is a common and cost-effective approach. It leverages the high reactivity of the epoxide ring and the carbon-chlorine bond in a sequential manner. The overall strategy involves two distinct nucleophilic substitution reactions:

-

Epoxide Ring-Opening: Reaction of epichlorohydrin with dimethylamine to selectively form the intermediate, 1-chloro-3-(dimethylamino)propan-2-ol.

-

Amination: Subsequent substitution of the chlorine atom with an amino group using ammonia to yield the final product.

This guide provides a meticulous walkthrough of this process, emphasizing the control of reaction parameters to maximize yield and minimize side-product formation.

Reaction Mechanism: A Tale of Two Nucleophiles

The synthesis hinges on the controlled, stepwise reaction of two different amine nucleophiles (dimethylamine, then ammonia) with the epichlorohydrin backbone.

Step 1: Regioselective Ring-Opening of Epichlorohydrin

The first step is the nucleophilic attack of dimethylamine on one of the carbon atoms of the epoxide ring in epichlorohydrin. Under neutral or basic conditions, the attack of the amine, a soft nucleophile, preferentially occurs at the less sterically hindered terminal carbon atom (C1). This is a classic SN2-type reaction.

-

Causality: The reaction is typically conducted at low temperatures (e.g., 0-20°C) to control the exothermicity of the epoxide opening and to prevent side reactions, such as the reaction of the newly formed hydroxyl group with another molecule of epichlorohydrin.[1] The regioselectivity is high, leading predominantly to the formation of 1-chloro-3-(dimethylamino)propan-2-ol.

Step 2: Nucleophilic Substitution of Chloride

The second step involves the displacement of the chloride ion from the intermediate by ammonia. This is another SN2 reaction.

-

Causality: A large molar excess of ammonia is crucial for this step.[2] This high concentration of the primary nucleophile (NH₃) statistically favors the reaction at the primary carbon, leading to the desired 1-amino product. It also serves to neutralize the hydrogen chloride (HCl) generated during the reaction and significantly minimizes the potential for the product, this compound, to act as a nucleophile itself and react with the starting chlorohydrin intermediate, which would lead to undesired dimeric and polymeric impurities.[3]

The overall reaction pathway is illustrated below.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

Part A: Synthesis of 1-chloro-3-(dimethylamino)propan-2-ol

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Charge Reagent: Charge the flask with 250 mL of 40% aqueous dimethylamine solution (approx. 2.2 mol). Begin stirring and cool the solution to 0-5°C.

-

Epichlorohydrin Addition: Add 92.5 g (1.0 mol) of epichlorohydrin to the dropping funnel. Add the epichlorohydrin dropwise to the stirred dimethylamine solution over a period of 1-2 hours. Causality: A slow addition rate is critical to maintain the reaction temperature below 10°C, preventing dangerous exotherms and the formation of byproducts.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, then remove the bath and allow the reaction to stir at room temperature for 14 hours. [4]5. Monitoring (Optional): The reaction progress can be monitored by TLC or GC to confirm the consumption of epichlorohydrin.

Part B: Synthesis of this compound

-

Transfer: Transfer the reaction mixture from Part A into a suitable pressure vessel or autoclave.

-

Ammoniation: Add 500 mL of 28% aqueous ammonium hydroxide (approx. 7.4 mol) to the vessel. This represents a >7-fold molar excess relative to the starting epichlorohydrin.

-

Reaction: Seal the vessel and heat the mixture to 70-80°C with stirring for 15 hours. The pressure will increase; ensure the vessel is rated for the expected pressure at this temperature.

-

Work-up: Cool the vessel to room temperature and carefully vent any excess pressure in a fume hood.

-

Concentration: Transfer the resulting solution to a large round-bottom flask and concentrate it using a rotary evaporator to remove the majority of the water and excess ammonia.

-

Purification: The crude residue is then purified by vacuum distillation. [4]Set up a short-path distillation apparatus.

-

Collect a forerun of any remaining water and low-boiling impurities.

-

Collect the product fraction at the appropriate temperature and pressure (e.g., literature suggests boiling points around 84-90°C at reduced pressure for similar compounds). [4]

-

Product Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

| Analysis Technique | Expected Result | Purpose |

| ¹H NMR | Characteristic peaks for -N(CH₃)₂, -CH₂-N, -CH(OH), -CH₂-NH₂ protons with appropriate splitting and integration. | Structural Confirmation |

| ¹³C NMR | Signals corresponding to the 5 unique carbon atoms in the molecule. | Structural Confirmation |

| GC-MS | A major peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 132 or 133, respectively. | Purity Assessment & Identity Confirmation |

| Karl Fischer Titration | ≤0.5% | Quantify residual water content. |

Critical Safety Considerations

The synthesis of this compound involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Epichlorohydrin: This is a highly toxic, corrosive, flammable, and probable human carcinogen. [5]It is readily absorbed through the skin. [6]ALL manipulations must be performed in a certified chemical fume hood. [6]* Dimethylamine & Ammonia: These are corrosive and toxic. Inhalation can cause severe respiratory irritation. Work in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves are mandatory. For epichlorohydrin, butyl or polyvinyl alcohol gloves are recommended over standard nitrile gloves. [6]* Pressure: The amination step is performed under pressure. Use a properly rated and maintained pressure vessel and adhere to all safety protocols for pressure reactions.

| Reagent | Primary Hazards | Handling Precautions |

| Epichlorohydrin | Carcinogen, Highly Toxic, Flammable, Corrosive | Strict use within a fume hood. Use appropriate gloves (butyl rubber). Avoid inhalation, ingestion, and skin contact. [5][6] |

| Dimethylamine | Flammable, Corrosive, Toxic | Handle in a fume hood. Keep away from ignition sources. Avoid contact with skin and eyes. [7] |

| Ammonium Hydroxide | Corrosive, Respiratory Irritant | Use in a well-ventilated area. Avoid inhaling vapors. |

Troubleshooting

| Problem | Probable Cause | Suggested Solution |

| Low Yield | Incomplete reaction in either step. | Verify reaction completion via TLC/GC before work-up. Ensure sufficient excess of ammonia was used. |

| Loss of product during distillation. | Use an efficient vacuum and a short-path distillation head to minimize hold-up. | |

| Product is Impure | Formation of polymeric byproducts. | Ensure a large excess of ammonia was used. Do not exceed recommended reaction temperature in the amination step. |

| Incomplete removal of starting materials. | Ensure efficient vacuum distillation to separate components based on boiling points. |

Conclusion

The synthesis of this compound from epichlorohydrin is an effective and well-established method. By carefully controlling reaction conditions—particularly temperature during the initial epoxide opening and the stoichiometry of ammonia in the subsequent substitution—high yields of a pure product can be reliably obtained. The protocols and insights provided in this guide are designed to empower researchers to perform this synthesis safely and efficiently, yielding a critical intermediate for further scientific discovery and development. Rigorous adherence to the outlined safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.

References

- Process of preparing n, n-dimethylamino alcohols.

- Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds

- Process and apparatus for the preparation of 1,3-diamino-2-propanol.

- Preparation of 1,3 diamino-2-propanol.

-

Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Epichlorohydrin Safety Information. Vanderbilt University. [Link]

-

MATERIAL and SAFETY DATA SHEET - Solution of Amine-Epichlorohydrin CoPolymers. Unknown Source. [Link]

-

Poly(dimethylamine-co-epichlorohydrin), quarternized - Safety Data Sheet. Scientific Polymer Products, Inc. [Link]

- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

Sources

- 1. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]

- 2. EP0359956A2 - Process and apparatus for the preparation of 1,3-diamino-2-propanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. ntapl.com [ntapl.com]

The Multifaceted Mechanisms of 1,3-Diamino-2-Propanol Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,3-diamino-2-propanol (DAP) scaffold represents a uniquely versatile platform in medicinal chemistry, underpinning the development of therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms through which DAP derivatives exert their biological effects, with a focus on their roles as HIV-1 protease inhibitors, smooth muscle relaxants, and inhibitors of ornithine decarboxylase. By dissecting the molecular interactions and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the design and application of novel DAP-based therapeutics.

Introduction: The Structural and Functional Versatility of the 1,3-Diamino-2-Propanol Scaffold

1,3-diamino-2-propanol is a trifunctional molecule featuring two primary amine groups and a central secondary hydroxyl group. This unique arrangement provides a flexible and synthetically tractable backbone for the creation of a wide array of derivatives. The strategic placement of these functional groups allows for the precise orientation of pharmacophoric elements, enabling these molecules to interact with high specificity at various biological targets. This guide will elucidate three distinct and significant mechanisms of action stemming from this common structural core.

Mechanism I: Competitive Inhibition of HIV-1 Protease

Derivatives of 1,3-diamino-2-propanol have emerged as a cornerstone in the development of potent HIV-1 protease inhibitors, a critical class of antiretroviral drugs. These compounds function as transition-state isosteres, effectively mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the viral protease.

Molecular Basis of Inhibition

The HIV-1 protease is an aspartic protease that functions as a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site. The central hydroxyl group of the 1,3-diamino-2-propanol core is the key to its inhibitory activity. It forms crucial hydrogen bonds with the carboxylate groups of the catalytic dyad, mimicking the transition state of the natural substrate. This high-affinity binding competitively inhibits the enzyme, preventing the cleavage of viral polyproteins (Gag and Gag-Pol) and thereby halting the maturation of infectious virions.[1][2]

The flanking amino groups of the DAP core serve as anchor points for the introduction of various substituents that occupy the hydrophobic pockets (S1, S1', S2, S2', etc.) of the protease active site. The nature of these substituents significantly influences the inhibitory potency and pharmacokinetic properties of the molecule.

Structure-Activity Relationship (SAR)

The inhibitory activity of DAP-based HIV-1 protease inhibitors is highly dependent on the nature of the substituents at the P1/P1' and P2/P2' positions.

| Derivative Type | P1/P1' Substituent | P2/P2' Substituent | IC50 (nM) | Reference |

| Pseudosymmetrical | Benzyl | Fmoc | 430 | [3] |

| Pseudosymmetrical | Benzyl | - | 160 | [3] |

| Asymmetrical Pseudotripeptide | Tic | Fmoc | 385 | [4] |

Fmoc = fluorenylmethyloxycarbonyl, Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

As illustrated in the table, bulky and hydrophobic groups at the P1/P1' and P2/P2' positions generally lead to enhanced inhibitory activity by maximizing interactions with the enzyme's hydrophobic pockets.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the inhibitory potential of 1,3-diamino-2-propanol derivatives against HIV-1 protease.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by HIV-1 protease, releases a fluorescent signal. The presence of an inhibitor reduces or prevents this cleavage, resulting in a decrease in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Test Compounds (DAP derivatives)

-

Positive Control Inhibitor (e.g., Saquinavir)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

Reaction Setup: To each well of the microplate, add:

-

Test compound or control (10 µL)

-

HIV-1 Protease solution (40 µL)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate solution (50 µL) to each well.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Signaling Pathway Diagram

Caption: Inhibition of HIV-1 protease by a 1,3-diamino-2-propanol derivative.

Mechanism II: Relaxation of Tracheal Smooth Muscle

A distinct class of 1,3-diamino-2-propanol derivatives has demonstrated significant potential as bronchodilators through their ability to relax tracheal smooth muscle. This effect is observed as a counteraction to agonist-induced contractions.

Physiological Basis of Relaxation

Tracheal smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]), which activates calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction. Relaxation is achieved by mechanisms that decrease intracellular [Ca2+] or decrease the sensitivity of the contractile apparatus to Ca2+.

While the precise molecular target for DAP-based smooth muscle relaxants is still under investigation, their action suggests an interference with the signaling pathways that maintain a contracted state. This could involve the modulation of ion channels (e.g., calcium or potassium channels) or the activity of enzymes involved in the phosphorylation/dephosphorylation of myosin light chains.

Evidence from Ex Vivo Studies

Studies on isolated rat tracheal rings have shown that certain 1,3-diamino-2-propanol derivatives can effectively relax tissues pre-contracted with carbachol, a cholinergic agonist.[5] This relaxant effect is concentration-dependent, and some derivatives have exhibited greater potency than the established bronchodilator, theophylline.

Experimental Protocol: Isolated Tracheal Ring Assay

This protocol describes the methodology for assessing the relaxant effects of DAP derivatives on airway smooth muscle.

Principle: The contractile force of isolated tracheal rings is measured in an organ bath. The ability of a test compound to reverse a sustained contraction induced by an agonist is quantified.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution

-

Carbachol

-

Test Compounds (DAP derivatives)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat and excise the trachea. Cut the trachea into rings (2-3 mm wide).

-

Mounting: Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

Contraction: Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM).

-

Cumulative Addition of Test Compound: Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the changes in isometric tension after each addition.

-

Data Analysis: Express the relaxation as a percentage of the carbachol-induced contraction. Calculate the EC50 (concentration producing 50% of the maximum relaxation) for each compound.

Signaling Pathway Diagram

Caption: Opposing pathways of tracheal smooth muscle contraction and relaxation.

Mechanism III: Indirect Inhibition of Ornithine Decarboxylase

1,3-diamino-2-propanol and its derivatives can also function as indirect inhibitors of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer.

The Role of ODC and its Antizyme

ODC catalyzes the conversion of ornithine to putrescine, the precursor for higher polyamines like spermidine and spermine. The activity of ODC is tightly regulated by a negative feedback mechanism involving the ODC antizyme. High levels of polyamines induce the synthesis of this antizyme, which binds to ODC monomers, preventing their dimerization and targeting them for proteasomal degradation.

Mechanism of Indirect Inhibition

Diamines, including 1,3-diamino-2-propanol, can mimic the effect of polyamines and induce the expression of the ODC antizyme.[6] This leads to an increase in the degradation of ODC, thereby reducing its overall activity and consequently lowering the intracellular levels of polyamines. This indirect mechanism of inhibition offers a distinct therapeutic strategy compared to direct active site inhibitors of ODC.

Experimental Protocol: Ornithine Decarboxylase Activity Assay (Radiometric)

This protocol details a classic and highly sensitive method for measuring ODC activity in cell lysates.

Principle: The assay measures the release of 14CO2 from L-[1-14C]ornithine. The amount of released 14CO2 is directly proportional to the ODC activity in the sample.

Materials:

-

Cell lysate containing ODC

-

L-[1-14C]ornithine

-

Assay buffer (containing pyridoxal phosphate and DTT)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation vials

-

Scintillation cocktail

-

Filter paper discs soaked in a CO2-trapping agent (e.g., hyamine hydroxide)

-

Sealed reaction vials

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test 1,3-diamino-2-propanol derivative for a specified period.

-

Cell Lysis: Harvest and lyse the cells to obtain a protein extract containing ODC.

-

Reaction Setup: In a sealed reaction vial, combine:

-

Cell lysate (e.g., 100 µg of protein)

-

Assay buffer

-

L-[1-14C]ornithine

-

-

CO2 Trapping: Place a filter paper disc saturated with a CO2-trapping agent in a center well suspended above the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by injecting TCA into the reaction mixture.

-

CO2 Collection: Continue incubation for another 60 minutes to ensure complete trapping of the released 14CO2 onto the filter paper.

-

Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the ODC activity as picomoles of CO2 released per milligram of protein per hour.

Logical Relationship Diagram

Caption: Indirect inhibition of ornithine decarboxylase by a DAP derivative.

Conclusion and Future Directions

The 1,3-diamino-2-propanol scaffold is a testament to the power of a well-designed chemical framework in generating diverse biological activities. The derivatives discussed herein demonstrate the potential to address a range of therapeutic needs, from infectious diseases to respiratory conditions and oncology. The detailed mechanistic understanding and the robust experimental protocols provided in this guide are intended to facilitate the rational design of next-generation DAP-based compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets for the smooth muscle relaxant effects and exploring the full therapeutic potential of indirect ODC inhibition in various disease models.

References

-

Marastoni, M., Bazzaro, M., Bortolotti, F., Salvadori, S., & Tomatis, R. (1999). Symmetry-based inhibitors of HIV-1 protease. Design, synthesis and preliminary structure-activity studies of acylated 2,3-diamino-1-hydroxypropanes and 2,4 diamino-1-hydroxybutanes. European journal of medicinal chemistry, 34(7-8), 651–657. [Link]

-

López, F. I., de la Cruz, F. N., López, J., Martínez, J. M., Alcaraz, Y., Delgado, F., Sánchez-Recillas, A., Estrada-Soto, S., & Vázquez, M. A. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1225–1234. [Link]

-

Heller, J. S., Fong, W. F., & Canellakis, E. S. (1976). Inhibition of ornithine decarboxylase of HeLa cells by diamines and polyamines. Effect on cell proliferation. The Biochemical journal, 186(2), 431–441. [Link]

-

Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27, 249–284. [Link]

-

Marastoni, M., Bortolotti, F., Salvadori, S., & Tomatis, R. (1998). Structure-activity Relationships of HIV-1 Protease Inhibitors Containing Gem-Diaminoserine Core Unit. Arzneimittel-Forschung, 48(6), 709–712. [Link]

-

Wikipedia contributors. (2023, November 27). Discovery and development of HIV-protease inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Prakash, Y. S., & Sieck, G. C. (2003). Calcium signaling in airway smooth muscle. American journal of physiology. Lung cellular and molecular physiology, 285(3), L525–L538. [Link]

-

Heller, J. S., & Canellakis, E. S. (1981). The inhibitor of ornithine decarboxylase induced by the administration of diamines and polyamines to rats. The Journal of biological chemistry, 256(16), 8589–8594. [Link]

-

American Society for Microbiology. (2015). Decarboxylase Broth Protocol. Retrieved January 24, 2026, from [Link]

-

Sugiyama, R., et al. (2002). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 99(21), 13442-13447. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved January 24, 2026, from [Link]

-

Ganguly, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Journal of Medicinal Chemistry, 54(20), 7176-7183. [Link]

-

Heller, J. S., & Canellakis, E. S. (1981). Inhibition of Ornithine Decarboxylase of HeLa Cells by Diamines and Polyamines. Biochemical Journal, 194(3), 827-833. [Link]

Sources

- 1. vumicro.com [vumicro.com]

- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of an ornithine decarboxylase-antizyme by diaminopropane in chicken kidney and intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Unlocking the Potential: A Technical Guide to Novel Applications of Trifunctional Amino Alcohols

Introduction: Beyond the Chiron Approach

For decades, the discourse on trifunctional amino alcohols has been largely centered on their role as chiral building blocks—synthons valued for their stereochemical fidelity in the construction of complex molecules. While this application remains a cornerstone of asymmetric synthesis, a myopic focus on this utility obscures a burgeoning landscape of innovation.[1][2] Today, the unique trifunctional nature of these molecules—possessing an amino group, a hydroxyl group, and a variable third functional group—is being leveraged to address complex challenges in drug discovery, materials science, and catalysis. This guide moves beyond the traditional narrative, offering researchers, scientists, and drug development professionals a forward-looking perspective on the novel applications of these versatile scaffolds. We will delve into the mechanistic underpinnings of their utility in emergent fields, provide actionable experimental insights, and chart a course for future discovery.

The Architectural Advantage: Why Trifunctionality Matters

The power of a trifunctional amino alcohol lies in its inherent structural orthogonality. The distinct reactivity and physical properties of the amine, the alcohol, and the third functional moiety allow for sequential and highly selective chemical modifications. This architectural control is the bedrock of their utility in modern chemical biology and materials science.

For instance, the hydroxyl group offers a key advantage in drug design. While primary and secondary alcohols can be susceptible to oxidation and glucuronidation, the sterically hindered environment of a tertiary alcohol often leads to an improved metabolic profile.[3] This feature, combined with the hydrogen-bonding capacity of the hydroxyl group, can enhance solubility and reduce off-target effects like hERG inhibition.[3][4] The strategic incorporation of a tertiary alcohol can therefore be a powerful tool for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead compound.[3][4]

The amine group, on the other hand, provides a nucleophilic handle for a wide array of conjugation chemistries, while the third functional group—be it a carboxylic acid, an additional hydroxyl or amino group, or a custom-designed moiety—offers a final point of diversification. It is this multi-faceted reactivity that enables the design of molecules with precisely tailored properties, opening the door to the novel applications discussed herein.

Frontier Applications in Drug Discovery and Development

The unique structural attributes of trifunctional amino alcohols are being increasingly exploited to create sophisticated therapeutic modalities. Two areas of particularly rapid advancement are targeted protein degradation and the development of novel anticancer agents.

Engineering the Next Generation of Targeted Protein Degraders

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[5][6] Technologies like proteolysis-targeting chimeras (PROTACs) employ bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[5][6]

Trifunctional amino alcohols are emerging as powerful scaffolds for the construction of these complex molecules. Their intrinsic three-dimensionality and the orthogonal reactivity of their functional groups allow for the precise spatial positioning of a target-binding moiety and an E3 ligase-recruiting element. This is critical for the formation of a stable and productive ternary complex—the key intermediate in the PROTAC mechanism of action.[5][6]

Furthermore, the hydroxyl group can be strategically employed to enhance the solubility and cell permeability of the PROTAC molecule, addressing two of the most significant challenges in the field. The ability to tune the physicochemical properties of the linker, which connects the two binding elements, is paramount for successful PROTAC design, and trifunctional amino alcohols provide an elegant solution to this optimization problem.

Caption: PROTAC Mechanism of Action.

Scaffolds for Novel Anticancer Agents

Beyond their role in TPD, trifunctional amino alcohols are being directly incorporated into novel cytotoxic agents. Their ability to present functional groups in a well-defined three-dimensional arrangement makes them ideal scaffolds for mimicking the binding epitopes of natural products or for creating entirely new pharmacophores.

For example, novel β-amino alcohols possessing an N-anthranyl group have been synthesized from tryptophan and have demonstrated potent cytotoxic activity against various human cancer cell lines in vitro.[7] The trifunctionality of the amino acid precursor is essential in these syntheses, allowing for the controlled introduction of the key pharmacophoric elements.

Furthermore, metal complexes of chiral amino alcohols have shown promise as anticancer agents with low toxicity.[8] The amino and hydroxyl groups can chelate a metal center, while the third functional group can be modified to tune the lipophilicity and cellular uptake of the complex. This multi-component approach allows for the rapid generation of diverse chemical libraries for screening and optimization.

Innovations in Biomaterials and Asymmetric Catalysis

The utility of trifunctional amino alcohols extends beyond the realm of drug discovery. Their unique structural features are also being harnessed to create advanced biomaterials and highly efficient catalysts.

Building Blocks for Self-Assembling Biomaterials

Self-assembling peptides are at the forefront of biomaterials research, with applications ranging from tissue engineering to drug delivery. The incorporation of trifunctional amino acids into peptide sequences can imbue the resulting materials with novel properties. For instance, a trifunctional β-tripeptide has been shown to self-assemble into a bioactive neuronal scaffold, demonstrating promise for studies in neuronal cell growth and development.[9][10]

The ability of the third functional group to engage in specific molecular interactions, such as hydrogen bonding or electrostatic interactions, can be used to direct the self-assembly process and to control the morphology and mechanical properties of the resulting hydrogel or nanofiber network. This level of control is essential for the design of "smart" biomaterials that can respond to specific biological cues.

Caption: Self-Assembly of Trifunctional Monomers.

A New Generation of Chiral Ligands and Catalysts

While the use of amino alcohols as chiral ligands is well-established, the introduction of a third functional group opens up new avenues for catalyst design. This third moiety can be used to create a secondary coordination sphere around the metal center, influencing the stereochemical outcome of the reaction. It can also be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.[11]

Recent advances in chromium-catalyzed asymmetric cross-coupling reactions have utilized novel chiral ligands derived from amino alcohols to achieve the synthesis of valuable chiral β-amino alcohols with high enantiomeric excess.[12] These developments highlight the ongoing potential for innovation in the design of amino alcohol-based catalysts.

Experimental Protocols: A Starting Point for Innovation

To facilitate the exploration of these novel applications, we provide the following generalized experimental protocols. These should be considered as starting points, and optimization will be necessary for specific substrates and applications.

Protocol 1: Synthesis of a Trifunctional Amino Alcohol-Based PROTAC

Objective: To synthesize a PROTAC molecule by sequentially coupling a target-binding ligand and an E3 ligase-binding ligand to a trifunctional amino alcohol scaffold.

Materials:

-

Trifunctional amino alcohol (e.g., with a protected carboxylic acid as the third functional group)

-

Target-binding ligand with a suitable reactive handle (e.g., a carboxylic acid)

-

E3 ligase-binding ligand with a suitable reactive handle (e.g., an amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (as required for the chosen protecting groups)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Step 1: Coupling of the Target-Binding Ligand:

-

Dissolve the trifunctional amino alcohol and the target-binding ligand in an appropriate solvent (e.g., DMF).

-

Add the coupling reagents and a suitable base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction and purify the product by column chromatography.

-

-

Step 2: Deprotection of the Third Functional Group:

-

Selectively deprotect the third functional group of the amino alcohol scaffold using appropriate conditions.

-

Purify the deprotected intermediate.

-

-

Step 3: Coupling of the E3 Ligase-Binding Ligand:

-

Couple the deprotected intermediate with the E3 ligase-binding ligand using a similar procedure to Step 1.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Causality Behind Experimental Choices: The use of orthogonal protecting groups on the trifunctional amino alcohol is critical for the success of this synthesis. This allows for the selective deprotection and sequential coupling of the two ligands, preventing the formation of undesired side products. The choice of coupling reagents will depend on the specific functional groups being coupled, but HATU and HOBt are generally effective for amide bond formation.

Protocol 2: Formulation of a Self-Assembling Peptide Hydrogel

Objective: To formulate a hydrogel from a trifunctional amino acid-containing peptide.

Materials:

-

Lyophilized peptide containing a trifunctional amino acid

-

Sterile, deionized water or a suitable buffer (e.g., PBS)

-

Vortex mixer

-

Incubator

Procedure:

-

Step 1: Peptide Dissolution:

-

Calculate the required amount of peptide to achieve the desired final concentration.

-

Dissolve the lyophilized peptide in the chosen solvent by gentle vortexing.

-

-

Step 2: pH Adjustment (if necessary):

-

If the self-assembly process is pH-dependent, adjust the pH of the peptide solution using dilute acid or base.

-

-

Step 3: Gelation:

-

Incubate the peptide solution at a constant temperature (e.g., 37°C) to induce self-assembly and gelation.

-

The time required for gelation will vary depending on the peptide sequence and concentration.

-

-

Step 4: Characterization:

-

Characterize the resulting hydrogel using techniques such as rheology, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy.

-

Causality Behind Experimental Choices: The choice of solvent and pH is critical for controlling the self-assembly process. These parameters influence the charge state of the amino acid side chains and the overall conformation of the peptide, which in turn dictate the intermolecular interactions that drive self-assembly. The incubation temperature can also affect the kinetics of gelation.

Quantitative Data Summary

| Application Area | Key Compound Class | Relevant Parameters | Typical Values/Observations |

| Drug Discovery | PROTACs | Cellular Permeability, Ternary Complex Stability, DC50 | Highly variable, dependent on specific design |

| Anticancer Agents | IC50 against Cancer Cell Lines | Low micromolar to nanomolar range | |

| Biomaterials | Self-Assembling Peptides | Gelation Time, Storage Modulus (G') | Minutes to hours, Pa to kPa range |

| Catalysis | Chiral Ligands | Enantiomeric Excess (ee) | >90% ee is often achievable |

Conclusion and Future Outlook

The field of trifunctional amino alcohols is at an inflection point. While their role as chiral synthons remains vital, a new era of innovation is dawning, driven by a deeper understanding of how their unique trifunctionality can be harnessed to solve complex scientific problems. From the rational design of targeted protein degraders to the creation of self-assembling biomaterials with tailored properties, the potential applications are vast and exciting.

As our ability to synthesize novel trifunctional amino alcohols with ever-greater precision continues to grow, we can expect to see their impact on drug discovery, materials science, and catalysis expand even further. The key to unlocking this potential will be a continued focus on interdisciplinary research, where the insights of synthetic chemists, chemical biologists, and materials scientists converge to create the next generation of advanced molecules and materials. This guide has sought to provide a roadmap for this exciting journey, and it is our hope that it will inspire new avenues of research and discovery in this dynamic field.

References

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

-

Bai, B., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-4. Available at: [Link]

-

Kulkarni, K., et al. (2021). Self-assembly of trifunctional tripeptides to form neural scaffolds. Journal of Materials Chemistry B, 9, 4475-4479. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS Publications. Available at: [Link]

-

Cell Signaling Technology. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. Available at: [Link]

-

Hypha Discovery. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

-

Ren, Y., et al. (2021). Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology, 12, 1140–1150. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. revvity.com [revvity.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Self-assembly of trifunctional tripeptides to form neural scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. research.monash.edu [research.monash.edu]

- 11. iris.cnr.it [iris.cnr.it]

- 12. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

Theoretical Studies on the Conformations of 1-Amino-3-(dimethylamino)propan-2-ol: A Comprehensive Technical Guide

Abstract

1-Amino-3-(dimethylamino)propan-2-ol is a molecule of significant interest due to its bifunctional nature, incorporating both a primary amine and a tertiary amine, along with a central hydroxyl group. This unique arrangement of functional groups allows for a complex conformational landscape dominated by intramolecular hydrogen bonding. Understanding the preferred three-dimensional structures of this molecule is paramount for predicting its chemical reactivity, biological activity, and its potential applications in drug development and materials science. This guide provides a comprehensive theoretical framework for the in-depth conformational analysis of this compound. We present a multi-tiered computational workflow, from initial conformational searching to high-level quantum chemical refinements, designed to provide a detailed understanding of the molecule's potential energy surface. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and molecular modeling.

Introduction: The Significance of Conformational Analysis

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess multiple rotatable single bonds, a multitude of conformations are possible. However, only a select few of these will be energetically favorable and thus significantly populated at room temperature. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonds playing a pivotal role.

The presence of a hydroxyl group (a hydrogen bond donor) and three potential hydrogen bond acceptors (the oxygen of the hydroxyl group, the primary amine, and the tertiary amine) suggests that the conformational landscape of this compound will be characterized by several stable, folded structures stabilized by these intramolecular interactions. Identifying these low-energy conformers is crucial, as the specific arrangement of the functional groups will dictate how the molecule interacts with biological targets, such as enzymes or receptors, and its overall physicochemical properties.

This guide outlines a robust, field-proven computational methodology to explore and characterize the conformational space of this compound.

A Multi-Tiered Computational Workflow

A thorough conformational analysis requires a multi-level computational approach to balance accuracy and computational cost.[1] A broad, initial search using a computationally inexpensive method is followed by refinement of the most promising candidates using more accurate, but also more demanding, quantum mechanical methods.[2]

Caption: A schematic of the recommended multi-tiered computational workflow.

Experimental Protocol: Conformational Search and Refinement

Step 1: Initial 3D Structure Generation

-

Construct the 2D structure of this compound using a molecule builder such as GaussView[3], Avogadro[4], or similar software.

-

Convert the 2D structure to an initial 3D conformation. A preliminary geometry optimization using a universal force field (UFF) or a semi-empirical method can provide a reasonable starting point.

Step 2: Broad Conformational Search

The goal of this step is to explore the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. Given the exponential increase in possible conformers with the number of rotatable bonds, a computationally efficient method is essential.[1]

-

Methodology: Employ a conformational search algorithm using either molecular mechanics (MM) force fields (e.g., MMFF94) or, for greater generality, a semi-empirical quantum mechanical method like GFN2-xTB within a tool like CREST.[5][6]

-

Procedure:

-

Identify the key rotatable bonds in this compound (primarily the C-C, C-O, and C-N single bonds).

-

Perform a systematic or stochastic search by rotating these bonds.

-

Generate a large number of potential conformers (e.g., 100-1000).

-

Step 3: Clustering and Selection

-

The conformers generated in the previous step are clustered based on their root-mean-square deviation (RMSD).

-

Select the unique conformers from the lowest energy clusters (e.g., all unique structures within a 10-15 kcal/mol window of the global minimum) for further refinement.

Step 4: DFT Geometry Optimization and Frequency Calculation

This is the core quantum mechanical step to obtain accurate geometries and relative energies.

-

Methodology: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for systems of this size.[7] For molecules with significant non-covalent interactions, such as intramolecular hydrogen bonds, a dispersion-corrected functional is crucial.[8]

-

Recommended Functional: ωB97X-D. This range-separated hybrid functional with empirical dispersion correction is known to perform well for non-covalent interactions.[9]

-

Recommended Basis Set: 6-311++G(d,p). This triple-zeta Pople-style basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p), is well-suited for describing hydrogen bonding.[10]

-

-

Procedure (using Gaussian):

-

For each selected conformer, perform a full geometry optimization and frequency calculation.

-

The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Solvent Effects: To model the system in a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be used.[11][12] The SMD variation is recommended for accurate solvation free energies.[13]

-

Example Gaussian Input:

-

Step 5: Elimination of Redundant Structures

After DFT optimization, it is common for multiple initial conformers to converge to the same final structure. These duplicates should be identified and removed.

Step 6: Single-Point Energy Refinement (Optional but Recommended)

For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method.

-

Methodology: Møller-Plesset perturbation theory (MP2) is a good choice. For larger systems, the Domain-based Local Pair Natural Orbital (DLPNO) implementation of MP2 offers significant computational savings with minimal loss of accuracy.

-

Procedure: Use the optimized geometries from Step 4 and perform a single-point energy calculation at the DLPNO-MP2/aug-cc-pVTZ level of theory, for example.

The Anticipated Conformational Landscape of this compound

The key to the conformational preferences of this compound lies in the formation of intramolecular hydrogen bonds. The hydroxyl group (-OH) is the primary hydrogen bond donor. The potential acceptors are the nitrogen of the primary amine (N1), the nitrogen of the tertiary dimethylamine (N3), and the oxygen of the hydroxyl group itself. The primary amine (-NH2) can also act as a hydrogen bond donor. This leads to several plausible low-energy conformers.

Caption: A representation of the primary intramolecular hydrogen bonds expected to stabilize the conformers.

Data Analysis and Interpretation

The computational workflow will yield a wealth of quantitative data for each stable conformer. This data should be compiled into a table for clear comparison and analysis.

Table 1: Theoretical Data for the Stable Conformers of this compound

| Conformer | Intramolecular H-Bond | Relative Energy (kcal/mol) | H-Bond Length (Å) | H-Bond Angle (°) | Key Dihedral Angle (°) |

| A | OH···N1 | 0.00 (Global Minimum) | Predicted Value | Predicted Value | Predicted Value |

| B | OH···N3 | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

| C | NH2···O | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

| D | NH2···N3 | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

| ... | ... | ... | ... | ... | ... |

Note: The values in this table are illustrative placeholders. A full computational study as described would be required to populate it with actual data.

Analysis of the Data:

-

Relative Energies: The relative energies will identify the global minimum energy conformer and the energetic ordering of the other stable conformers. From this, the Boltzmann population of each conformer at a given temperature can be calculated to understand their relative abundance.

-

Geometric Parameters:

-

Hydrogen Bond Length and Angle: These parameters quantify the strength of the intramolecular hydrogen bonds. Shorter bond lengths and angles closer to 180° generally indicate stronger interactions.

-

Dihedral Angles: The key dihedral angles will describe the overall shape (folded vs. extended) of each conformer.

-

Experimental Validation

While this guide focuses on a theoretical approach, it is crucial to note that computational results should ideally be validated by experimental data. Techniques such as rotational spectroscopy in the gas phase can provide highly accurate geometric information for comparison. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide information about the proximity of different protons and thus help to deduce the dominant conformation(s) in a given solvent.

Conclusion

The theoretical study of the conformations of this compound is a challenging but rewarding endeavor. The multi-tiered computational workflow presented in this guide, combining efficient conformational searching with high-level DFT and MP2 calculations, provides a robust and reliable pathway to understanding the intricate conformational landscape of this molecule. The insights gained from such a study are invaluable for rationalizing its chemical behavior and for guiding its application in drug design and other areas of chemical science. By carefully analyzing the energetic and geometric parameters of the stable conformers, researchers can build a comprehensive model of this molecule's structure-property relationships.

References

-

Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]

-

Blom, B., et al. (2023). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Gu, Q., & Larrson, P. (n.d.). Visualization of Molecular Structure by Emphasizing Conformational Changes. Brown University. Retrieved from [Link]

-

ResearchGate. (2016). What is the best DFT functional and basis set(Gaussian09) for molecules involved in Hydrogen bonding?. Retrieved from [Link]

-

Garibaldi, A. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Retrieved from [Link]

-

Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Retrieved from [Link]

-

DB Infotech. (2023, October 26). How to do solvent model calculation in Gaussian 09W. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Comparison of software for molecular mechanics modeling. Retrieved from [Link]

-

Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. Retrieved from [Link]

-

Schrödinger. (n.d.). MacroModel. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow of the conformational analysis. Retrieved from [Link]

-

Gaussian, Inc. (2021). SCRF. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Visualizing Dynamic Molecular Conformations. Retrieved from [Link]

-

arXiv. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Retrieved from [Link]

-

Grabowski, S. J. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. MDPI. Retrieved from [Link]

-

Barroso, J. (2009). Polarizable Continuum Model (PCM) in G03. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

-

Deshmukh, M., & Gadre, S. (2021). Molecular Tailoring Approach for the Estimation of Intramolecular Hydrogen Bond Energy. Molecules. Retrieved from [Link]

-

Pop, R., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Retrieved from [Link]

-

IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

-

Hashmi, M. A. (2025, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. Retrieved from [Link]

-

Liedl, K. R., & Kroemer, R. T. (1998). Highly Accurate Estimates of Hydrogen-Bond Energies Relying on Basis Set Convergence Patterns. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate Binding Energies of Ammonia Clusters and Benchmarking of Hybrid DFT Functionals. Retrieved from [Link]

-

Lane, T. J., et al. (2020). Computational methods for exploring protein conformations. PMC. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone told me the Gaussian Command for Solvation energy calculation?. Retrieved from [Link]

-

CCDC. (2022, June 20). How to define and visualize hydrogen bonds in Mercury - video tutorial. YouTube. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. PMC. Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). Visualizing Hydrogen Bonds using Electron Density Maps. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Chapter 7: Intramolecular Hydrogen Bonds. Retrieved from [Link]

-

Empa. (n.d.). DFT tutorial. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). SCRF. Retrieved from [Link]

-

Majid Ali. (2024, February 24). Gaussian tutorial-1|Structure Builder|. YouTube. Retrieved from [Link]

-

AIP Publishing. (2014). Directly Visualizing Hydrogen Bonds. Retrieved from [Link]

-

Computational Physicist. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Retrieved from [Link]

-

Organic Chemistry Explained. (2020, July 16). Gaussian Tutorial for Organic Chemists. YouTube. Retrieved from [Link]

Sources

- 1. Conformational Searching | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 5. calcus.cloud [calcus.cloud]

- 6. youtube.com [youtube.com]

- 7. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

- 11. gaussian.com [gaussian.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Versatile Scaffold: A Literature Review of 1,3-Diaminopropan-2-ol Derivatives in Medicinal Chemistry

Abstract

The 1,3-diaminopropan-2-ol backbone represents a uniquely versatile and privileged scaffold in the landscape of medicinal chemistry. Its inherent trifunctionality, comprising two nucleophilic amino groups and a central hydroxyl group, provides an exquisite platform for the synthesis of structurally diverse molecules with a wide array of pharmacological activities.[1] This guide delves into the core applications of 1,3-diaminopropan-2-ol derivatives, offering an in-depth exploration of their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will traverse its pivotal role in the development of landmark HIV protease inhibitors to its emerging potential in the treatment of asthma, cancer, and microbial infections. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough literature review but also actionable experimental protocols and insightful visualizations to inspire and guide future drug discovery endeavors.

The 1,3-Diaminopropan-2-ol Core: A Privileged Structure

The 1,3-diaminopropan-2-ol moiety is a chiral, flexible, and highly functionalizable building block that has captured the attention of medicinal chemists for decades.[1] Its value lies in the strategic placement of two primary or secondary amino groups flanking a secondary alcohol. This arrangement allows for the creation of compounds that can engage in a multitude of interactions with biological targets, including hydrogen bonding, ionic interactions, and the introduction of various lipophilic or polar substituents to fine-tune pharmacokinetic and pharmacodynamic properties.

The central hydroxyl group is not merely a passive linker; it often plays a crucial role in the pharmacophore, frequently acting as a transition-state isostere, particularly in enzyme inhibitors.[1] This ability to mimic the tetrahedral intermediate of peptide bond hydrolysis is a cornerstone of its success in the design of potent HIV protease inhibitors.[1] Furthermore, the chiral center at the 2-position introduces stereochemical complexity, which can be exploited to achieve selectivity and enhance potency.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent 1,3-diaminopropan-2-ol is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂O | [2] |

| Molecular Weight | 90.12 g/mol | [2] |

| Appearance | White to yellowish low melting solid | [3] |

| Boiling Point | ~235 °C | |

| Solubility | Soluble in water and ethanol |

Therapeutic Applications of 1,3-Diaminopropan-2-ol Derivatives

The versatility of the 1,3-diaminopropan-2-ol scaffold is best illustrated by the diverse range of therapeutic areas in which its derivatives have shown significant promise.

Antiviral Agents: The HIV Protease Inhibitor Breakthrough

The development of HIV protease inhibitors marked a turning point in the fight against AIDS, and the 1,3-diaminopropan-2-ol scaffold was at the very heart of this success. These inhibitors are designed to bind to the active site of the viral protease, an enzyme crucial for the maturation of infectious virions. The 1,3-diamino-2-hydroxypropane moiety serves as a highly effective transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the protease.[1]

Mechanism of Action: HIV protease is an aspartic protease that cleaves viral Gag-Pol polyproteins into functional proteins. The active site of the enzyme contains a pair of aspartic acid residues that catalyze the hydrolysis of a peptide bond. 1,3-Diaminopropan-2-ol-based inhibitors are designed to fit snugly within the active site, with the central hydroxyl group positioned to interact with the catalytic aspartate residues, thus preventing the binding and cleavage of the natural substrate.

DOT Diagram: Mechanism of HIV Protease Inhibition